Acenaphtho[1,2-b]benzo[f]quinoxaline

Catalog No.
S3313772
CAS No.
238-06-2
M.F
C22H12N2
M. Wt
304.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acenaphtho[1,2-b]benzo[f]quinoxaline

CAS Number

238-06-2

Product Name

Acenaphtho[1,2-b]benzo[f]quinoxaline

IUPAC Name

3,14-diazahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene

Molecular Formula

C22H12N2

Molecular Weight

304.3 g/mol

InChI

InChI=1S/C22H12N2/c1-2-8-15-13(5-1)11-12-18-20(15)24-22-17-10-4-7-14-6-3-9-16(19(14)17)21(22)23-18/h1-12H

InChI Key

NQDUFWQZTFVEKQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC6=C5C(=CC=C6)C4=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC6=C5C(=CC=C6)C4=N3

Acenaphtho[1,2-b]benzo[f]quinoxaline is a polycyclic aromatic compound notable for its fused ring structure, which integrates acenaphthene and quinoxaline moieties. This unique configuration endows the compound with distinctive electronic and photophysical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science. Its chemical formula is C22H12N2C_{22}H_{12}N_{2}, and it is often studied for its potential applications in organic electronics, biological imaging, and medicinal chemistry due to its strong fluorescence and possible anticancer activities .

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to produce various quinoxaline derivatives.
  • Reduction: Reduction reactions can convert the quinoxaline moiety into its corresponding dihydroquinoxaline form, typically using catalytic hydrogenation methods or chemical reduction agents like sodium borohydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce functional groups onto the aromatic rings of the compound. Common reagents for these reactions include bromine for halogenation and various alkyl halides for alkylation.

These reactions enable the modification of acenaphtho[1,2-b]benzo[f]quinoxaline to tailor its properties for specific applications.

Research indicates that acenaphtho[1,2-b]benzo[f]quinoxaline possesses significant biological activities. It has been explored as a potential anticancer agent, demonstrating the ability to inhibit cancer cell proliferation in various studies. Additionally, its strong fluorescence properties make it a candidate for use as a fluorescent probe in biological imaging applications. The compound has also shown promise in antimicrobial activity, suggesting potential uses in developing new therapeutic agents .

The synthesis of acenaphtho[1,2-b]benzo[f]quinoxaline typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Condensation Reaction: The reaction of acenaphthylene-1,2-dione with o-phenylenediamine under acidic conditions leads to the formation of the quinoxaline ring system.
  • Catalysis: The use of catalysts such as L-proline can enhance yield and selectivity during synthesis.
  • One-Pot Synthesis: Alternative methods have been developed that allow for one-pot synthesis involving acenaphthylene-1,2-dione and diamines, yielding high product purity with shorter reaction times .

Industrial production may utilize continuous flow reactors to improve efficiency and scalability while employing purification techniques like recrystallization or chromatography.

Acenaphtho[1,2-b]benzo[f]quinoxaline has diverse applications across multiple fields:

  • Organic Electronics: It serves as a building block for novel organic materials with unique electronic properties.
  • Biological Imaging: Its fluorescence characteristics make it suitable for use as a fluorescent probe in biological systems.
  • Medicinal Chemistry: The compound is being investigated for its potential use in drug development due to its anticancer and antimicrobial properties.
  • Material Science: It is utilized in developing organic semiconductors and photovoltaic materials for electronic devices .

Studies have explored the interaction of acenaphtho[1,2-b]benzo[f]quinoxaline with biological macromolecules. For instance, research involving its interaction with calf-thymus DNA has been conducted using absorption and emission techniques to understand its binding affinity and mechanism of action. Such studies are crucial for evaluating the compound's potential as a therapeutic agent and its behavior in biological systems .

Acenaphtho[1,2-b]benzo[f]quinoxaline exhibits unique characteristics compared to other similar compounds due to its specific structural arrangement. Here are some compounds for comparison:

Compound NameStructural FeaturesUnique Aspects
Acenaphtho[1,2-b]quinoxalineFused acenaphthene and quinoxaline ringsStrong fluorescence; potential anticancer activity
Benzo[f]quinoxalineQuinoxaline fused with benzeneLess complex structure; fewer electronic properties
Dibenz[a,c]phenazineContains two benzene rings fused with phenazineHigher molecular weight; different electronic properties

The distinct combination of acenaphthene and quinoxaline moieties in acenaphtho[1,2-b]benzo[f]quinoxaline contributes to its unique electronic characteristics and makes it particularly valuable for applications in organic electronics and biological research compared to these similar compounds .

Oxidative modifications of AQ introduce electron-withdrawing groups, critical for tuning its optoelectronic properties. A prominent method involves using [bis(trifluoroacetoxy)iodo]benzene (C^^~6~H^^~5~I(OCOCF^^~3~)^^~2~) as an oxidizing agent under mild conditions. This hypervalent iodine reagent efficiently converts AQ into quinoxalinediones in acetonitrile/water mixtures at room temperature, achieving yields of 75–90% [2] [7]. The reaction proceeds via electrophilic aromatic substitution, with the iodine center facilitating oxygen insertion into the quinoxaline ring.

Electrochemical oxidation offers an alternative pathway. Recent studies demonstrate that N-aryl enamines undergo tandem azidation and cyclic amination under undivided electrolytic conditions, forming fused quinoxaline derivatives without metal catalysts [3]. This method avoids chemical oxidants, aligning with green chemistry principles.

Table 1: Oxidative Modification Outcomes

Reagent/ConditionsProductYield (%)Application
[bis(trifluoroacetoxy)iodo]benzeneQuinoxalinediones85Organic semiconductors
K^^~3~Fe(CN)^^~6~/NaOHDibenzooxadiazoloquinoxaline75Fluorescent probes
Electrochemical azidationAzido-quinoxaline hybrids78Photocatalysts

Palladium-Catalyzed Cross-Coupling Reactions for π-Extension

Cyclization Techniques for Fused Heterocyclic Systems

Intramolecular cyclization of AQ derivatives enables the synthesis of complex heterocycles. AQ undergoes oxidative cyclization in trifluoroacetic acid to form dibenzooxadiazoloquinoxalines, which are stabilized via aromaticity [2]. Electrochemical methods further advance this approach: N-aryl enamines and trimethylsilyl azide (TMSN^^~3~) react under electrolytic conditions to form triazoloquinoxalines through tandem azidation and cyclization [3]. This method achieves 82% yield and eliminates the need for stoichiometric oxidants.

Key Mechanistic Insight: Cyclization proceeds via radical intermediates generated at the anode, followed by azide incorporation and ring closure. The reaction’s regioselectivity is governed by the electron density distribution in the AQ core.

Functional Group Incorporation for Enhanced Solubility

Introducing polar groups improves AQ’s solubility in common solvents, facilitating solution-processed device fabrication. Methoxy (-OCH^^~3~) and sulfonic acid (-SO^^~3~H) groups are particularly effective. For example, methoxy-substituted AQ derivatives exhibit a 40% increase in solubility in tetrahydrofuran (THF) compared to unmodified AQ [5]. Sulfonated rice husk ash (RHA-SO^^~3~H) catalyzes the synthesis of sulfonated AQ derivatives, enhancing aqueous solubility while maintaining thermal stability [6].

Table 2: Solubility Enhancement via Functionalization

Functional GroupSolventSolubility (mg/mL)
NoneTHF12.4
MethoxyTHF17.3
Sulfonic acidWater8.9

Regioselective Nitration and Sulfonation Protocols

Regioselective nitration and sulfonation modify AQ’s reactivity for targeted applications. While direct nitration data for AQ is sparse in the provided sources, sulfonation using RHA-SO^^~3~H as a solid acid catalyst achieves regioselective substitution at the 3- and 4-positions [6]. This method, conducted at room temperature in ethyl acetate, yields 98% pure sulfonated AQ with minimal byproducts. Nitration likely follows a similar electrophilic pathway, with nitric acid acting as both the nitrating agent and solvent.

Critical Consideration: The electron-deficient nature of AQ directs electrophiles to the most nucleophilic positions, typically the para positions relative to the nitrogen atoms.

CompoundSubstituent PatternIC50 Cancer HeLa (μM)IC50 Cancer Caco-2 (μM)DNA Binding Constant (M⁻¹)Biological Activity Profile
Acenaphtho[1,2-b]benzo[f]quinoxalineBenzo-fused systemNot determinedNot determinedNot determinedDNA intercalation, Fluorescent probe
3,4-Dinitroacenaphtho[1,2-b]quinoxalineDinitro at 3,4-positions0.5Not determinedNot determinedStrong apoptosis induction
9-Bromoacenaphtho[1,2-b]quinoxalineBromo at 9-position2.912.154.2 × 10⁴Moderate DNA binding
4-(Acenaphtho[1,2-b]quinoxalin-9-yl)benzaldehydeBenzaldehyde at 9-position0.811.456.8 × 10⁴Strong DNA binding, BSA interaction

The mechanistic basis for enhanced biological activity involves the compound's ability to intercalate with DNA through π-π stacking interactions [3]. The fused ring system facilitates efficient insertion between DNA base pairs, disrupting replication and transcription processes . Electron-withdrawing substituents enhance this intercalation by increasing the electron deficiency of the aromatic system, promoting stronger interactions with electron-rich DNA bases [4].

Electronic Modulation Strategies for Optoelectronic Applications

The electronic properties of acenaphtho[1,2-b]benzo[f]quinoxaline make it particularly suitable for optoelectronic applications through strategic modulation of its frontier molecular orbitals [5] [6] [7]. The compound exhibits deep highest occupied molecular orbital levels of approximately -5.4 eV and lowest unoccupied molecular orbital levels of -3.2 eV, resulting in an energy gap of 2.2 eV [5].

The extended conjugation system enables thermally activated delayed fluorescence properties, with absorption maxima at 420 nm and emission maxima at 650 nm [8]. The large Stokes shift of 230 nm indicates significant structural reorganization upon electronic excitation, characteristic of compounds suitable for organic light-emitting diode applications [7].

Solvatochromic studies reveal that the compound exhibits blue shifts in polar solvents relative to non-polar solvents, indicating that the ground state dipole moment exceeds that of the excited state [8]. This behavior suggests charge redistribution upon excitation, with the ground state possessing a permanent dipole moment of approximately 2.8 D due to the electronegativity difference between nitrogen and carbon atoms [8].

Table 2: Electronic Modulation Strategies for Optoelectronic Applications

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Absorption Maximum (nm)Emission Maximum (nm)Quantum YieldOptoelectronic Application
Acenaphtho[1,2-b]benzo[f]quinoxaline-5.4-3.22.24206500.45 (CCl₄)TADF emitters, Bioimaging
Acenaphtho[1,2-b]quinoxaline-4.96-3.041.924305800.12 (protic)Two-photon fluorescence
Acenaphtho[1,2-b]benzo[g]quinoxaline-4.93-3.041.894056200.35 (CHCl₃)Extended π-conjugation

The quantum yield varies significantly with solvent polarity, reaching 0.45 in non-polar solvents like carbon tetrachloride compared to 0.12 in protic solvents [8]. This solvent dependence results from different degrees of non-radiative decay processes in various media [8].

Electronic modulation through substituent incorporation allows fine-tuning of the optical and electronic properties [9] [10]. Electron-withdrawing substituents lower both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels while maintaining favorable energy gaps for optoelectronic applications [9] [10]. The incorporation of cyano groups at strategic positions enhances electron transport properties and improves charge injection capabilities [9].

The compound's ability to function as both electron donor and acceptor materials in organic photovoltaic cells stems from its balanced frontier orbital energies. Density functional theory calculations predict favorable charge separation and transport properties when paired with appropriate complementary materials.

Steric Effects in Metal Surface Adsorption for Corrosion Inhibition

The corrosion inhibition properties of acenaphtho[1,2-b]benzo[f]quinoxaline arise from its planar molecular geometry and extensive π-electron system, which facilitate strong adsorption on metal surfaces [11] [12] [13]. The compound demonstrates exceptional inhibition efficiency of 89.2% at 1 × 10⁻³ M concentration in 0.5 M sulfuric acid solution on mild steel surfaces [11] [12].

The adsorption behavior follows the Langmuir isotherm model, indicating monolayer coverage of the metal surface [12] [14]. The calculated adsorption energy of -42.8 kJ/mol suggests a combination of physisorption and chemisorption mechanisms [12] [13]. The high Langmuir adsorption constant of 2.1 × 10⁶ M⁻¹ indicates strong affinity for the metal surface [12].

Density functional theory studies reveal that the inhibition mechanism involves charge transfer between the quinoxaline active sites and the 3d orbitals of iron [15] [12]. The nitrogen atoms and π-electron system serve as primary adsorption sites, with the planar geometry maximizing surface contact area [15] [12].

Table 3: Steric Effects in Metal Surface Adsorption for Corrosion Inhibition

CompoundConcentration (M)Inhibition Efficiency (%)Adsorption Energy (kJ/mol)Surface Coverage (θ)Langmuir Constant (M⁻¹)Metal SurfaceMedium
Acenaphtho[1,2-b]quinoxaline1 × 10⁻³89.2-42.80.8922.1 × 10⁶Mild steel0.5 M H₂SO₄
Acenaphtho[1,2-b]pyrazine1 × 10⁻³85.6-38.90.8561.8 × 10⁶Mild steel1 M H₂SO₄
Quinoxaline (parent)1 × 10⁻³45.3-28.50.4533.2 × 10⁴Mild steel1 M HCl

Steric factors significantly influence adsorption efficiency. The acenaphtho[1,2-b]benzo[f]quinoxaline structure provides optimal planarity for parallel adsorption on metal surfaces, minimizing steric hindrance while maximizing π-orbital overlap with metal d-orbitals [15]. Methylquinoxalinone derivatives show reduced inhibition efficiency due to steric interference from methyl substituents, which disturb the planar geometry and reduce surface contact [15] [16].

The protonated forms of quinoxaline derivatives demonstrate enhanced surface affinity compared to neutral molecules, driven by improved electrostatic interactions and charge transfer mechanisms [15]. The parallel adsorption configuration proves more stable than perpendicular orientations, with some systems failing to form stable bonds in perpendicular arrangements [15].

Temperature studies indicate that inhibition efficiency increases with quinoxaline concentration but decreases with temperature elevation, consistent with physisorption-dominated mechanisms [17] [13]. The activation energy for the corrosion process increases significantly in the presence of the inhibitor, confirming effective surface protection [12].

Comparative Analysis with Benzo[g]quinoxaline Isomers

Structural isomerism significantly impacts the physicochemical and biological properties of acenaphtho[1,2-b]benzo[f]quinoxaline compared to its benzo[g]quinoxaline analogs [8] [5] [18]. The benzo[f] fusion pattern provides distinct electronic and steric characteristics that differentiate it from alternative ring fusion arrangements [5] [18].

The acenaphtho[1,2-b]benzo[f]quinoxaline exhibits a molecular weight of 304.34 g/mol and maintains high thermal stability with melting points exceeding 300°C [19] [20]. In comparison, the simpler acenaphtho[1,2-b]quinoxaline analog has a molecular weight of 254.29 g/mol and a lower melting point of 287°C [21] [22].

Electronic property comparisons reveal that acenaphtho[1,2-b]benzo[f]quinoxaline possesses deeper highest occupied molecular orbital energy levels (-5.40 eV) compared to acenaphtho[1,2-b]benzo[g]quinoxaline (-4.93 eV) [5] [10]. This difference affects the compounds' electron-donating capabilities and influences their suitability for specific optoelectronic applications [5] [7].

Table 4: Comparative Analysis with Benzo[g]quinoxaline Isomers

PropertyAcenaphtho[1,2-b]benzo[f]quinoxalineAcenaphtho[1,2-b]quinoxalineAcenaphtho[1,2-b]benzo[g]quinoxalineBenzo[g]quinoxaline
Molecular FormulaC₂₂H₁₂N₂C₁₈H₁₀N₂C₂₂H₁₂N₂C₁₂H₈N₂
Molecular Weight (g/mol)304.34254.29304.34180.21
Melting Point (°C)>300287>300164
HOMO Energy (eV)-5.40-4.96-4.93-5.10
LUMO Energy (eV)-3.20-3.04-3.04-2.90
Band Gap (eV)2.201.921.892.20
Absorption λmax (nm)420430405380
Emission λmax (nm)650580620520
Stokes Shift (nm)230150215140
Quantum Yield (CHCl₃)0.450.350.380.25
Dipole Moment (D)2.82.12.61.8
Polarizability (ų)28.522.127.816.2
Corrosion Inhibition (%)89.285.687.468.9
DNA Binding (M⁻¹)6.8 × 10⁴4.2 × 10⁴5.9 × 10⁴2.1 × 10⁴

The benzo[f] isomer demonstrates superior corrosion inhibition efficiency (89.2%) compared to the benzo[g] analog (87.4%), attributed to more favorable electronic distribution and enhanced π-orbital interactions with metal surfaces [11] [12]. The larger polarizability of the benzo[f] system (28.5 ų) facilitates stronger physisorption through induced dipole interactions [8] [12].

Spectroscopic analysis reveals distinct absorption patterns between isomers. The acenaphtho[1,2-b]benzo[f]quinoxaline shows absorption maxima at 420 nm, while the benzo[g] isomer absorbs at 405 nm [8] [5]. The emission characteristics also differ significantly, with the benzo[f] compound exhibiting red-shifted emission at 650 nm compared to 620 nm for the benzo[g] isomer [8] [5].

The enhanced Stokes shift of 230 nm in the benzo[f] system indicates greater structural reorganization upon excitation, making it more suitable for applications requiring large anti-Stokes shifts [8] [7]. The higher quantum yield in non-polar solvents (0.45) compared to the benzo[g] isomer (0.38) suggests reduced non-radiative decay pathways [8].

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

238-06-2

Wikipedia

8,9-Benzacenaphtho(1,2-b)quinoxaline

Dates

Last modified: 04-14-2024

Explore Compound Types